molecular formula C10H14F2NO4- B12361115 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester

1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12361115
M. Wt: 250.22 g/mol
InChI Key: WTMZYKCXBXPVPT-UHFFFAOYSA-M
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Description

1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4,4-dichloropyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4,4-dibromopyrrolidine-2-carboxylic acid

Comparison: 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and stability compared to other halogenated analogs. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Properties

Molecular Formula

C10H14F2NO4-

Molecular Weight

250.22 g/mol

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/p-1

InChI Key

WTMZYKCXBXPVPT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])(F)F

Origin of Product

United States

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